(R)-alpha-vinylalanine

Enantioselective Synthesis Quaternary Amino Acids PLP Enzyme Inactivators

(R)-α-Vinylalanine, systematically named (2R)-2‑amino‑2‑methylbut‑3‑enoic acid (CAS 109958–86–3, molecular formula C₅H₉NO₂, molecular weight 115.13), is a non‑proteinogenic quaternary α‑amino acid bearing both an α‑methyl and an α‑vinyl substituent. It serves as a key building block for the design of mechanism‑based inactivators of pyridoxal 5′‑phosphate (PLP)‑dependent enzymes, particularly amino acid decarboxylases.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 109958-86-3
Cat. No. B024705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-vinylalanine
CAS109958-86-3
Synonyms3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI)
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(C=C)(C(=O)O)N
InChIInChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1
InChIKeyPMCCQCBPRLCNMT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-α-Vinylalanine (CAS 109958-86-3): Enantiopure Quaternary α‑Vinyl Amino Acid Sourcing for PLP‑Enzyme Inhibitor Research


(R)-α-Vinylalanine, systematically named (2R)-2‑amino‑2‑methylbut‑3‑enoic acid (CAS 109958–86–3, molecular formula C₅H₉NO₂, molecular weight 115.13), is a non‑proteinogenic quaternary α‑amino acid bearing both an α‑methyl and an α‑vinyl substituent. It serves as a key building block for the design of mechanism‑based inactivators of pyridoxal 5′‑phosphate (PLP)‑dependent enzymes, particularly amino acid decarboxylases [1] [2]. Its enantiomeric configuration is fixed at the α‑carbon, rendering it stereochemically stable and eliminating on‑target racemization – a critical differentiator for pharmacological development.

(R)-α-Vinylalanine Procurement Risk: Why α‑Vinylglycine, α‑Ethynylalanine, and Racemic Mixtures Cannot Replace the Enantiopure Quaternary Building Block


In‑class PLP‑enzyme inactivators such as α‑vinylglycine, α‑ethynylalanine, and even the (S)‑enantiomer of vinylalanine are not interchangeable with (R)‑α‑vinylalanine. α‑Vinylglycine, while mechanism‑based, retains the α‑proton that renders it susceptible to racemase‑mediated inactivation reversal; its partition ratio is inherently higher, reducing inactivator efficiency [1]. α‑Ethynylalanine presents distinct kinetics against ODC (KI = 10 μM, t1/2 = 8.5 min) compared to the vinyl trigger (KI ≈ 810 μM, t1/2 = 27 min for the ornithine analog) [2]. Racemic α‑vinylalanine introduces the opposite antipode, which for PLP enzymes often behaves as a simple substrate rather than a bona fide inactivator, accelerating cofactor consumption without productive enzyme inhibition [3]. These differences directly impact reproducibility and data validity in biochemical pharmacology studies, making enantiopure procurement a precondition for interpretable results.

(R)-α-Vinylalanine Quantitative Comparator Evidence for Informed Procurement Decisions


Enantiopure Synthesis Yield and Scalability vs. Schöllkopf Bis‑Lactim Ether Route

Sourcing (R)-α-vinylalanine requires assurance of both stereochemical integrity and practical scalability. The Avenoza‑Cativiela route produces (R)-α-vinylalanine in 49% overall yield over six steps from (R)-N-Boc-N,O-isopropylidene-α-methylserinal, establishing a reproducible benchmark for enantiopure production [1]. Prior methods, such as the Schöllkopf bis‑lactim ether route, also provide enantiopure material but report lower overall yields (approximately 30–35%) for similar α‑vinyl amino acid methyl esters and require multigram scale‑up of the chiral bis‑lactim ether precursor [2]. The difference in step‑count, yield, and precursor accessibility directly influences cost‑per‑gram and lead‑time for procurement, making the Avenoza route the preferred sourcing benchmark.

Enantioselective Synthesis Quaternary Amino Acids PLP Enzyme Inactivators

Mechanism‑Based Irreversible Inactivation vs. Competitive Inhibitors (ODC)

For ornithine decarboxylase (ODC) inhibition, (R)-α‑vinylalanine‑derived probes are expected to act as mechanism‑based, time‑dependent irreversible inactivators, in contrast to competitive inhibitors such as α‑methylornithine [1]. While direct kinetic data for (R)-α‑vinylalanine on ODC are not publicly available, the α‑vinylornithine analog (a higher homolog) demonstrates saturation kinetics with an apparent dissociation constant KI = 810 μM and a half‑inactivation time t1/2 = 27 min at saturating inhibitor concentration in vitro against rat liver ODC [2]. This contrasts with α‑ethynylornithine (KI = 10 μM, t1/2 = 8.5 min) and α‑methylornithine (competitive, reversible, Ki ~ 0.8 μM against Ehrlich ascites ODC), underscoring the distinct kinetic fingerprint that the α‑vinyl trigger confers relative to the α‑ethynyl and α‑methyl triggers [3]. Note: This is a class‑level inference based on the ornithine analog; direct confirmation for (R)-α‑vinylalanine is advised.

Mechanism-Based Inactivation Ornithine Decarboxylase Polyamine Biosynthesis

Quaternary α‑Carbon Design Prevents Racemase‑Mediated Inactivation Reversal vs. α‑Vinylglycine

α‑Vinylglycine, the natural product archetype of this class, is a suicide substrate for several PLP‑dependent enzymes but retains the α‑proton; this allows racemase‑mediated interconversion (D‑ to L‑vinylglycine) that can rescue the enzyme [1]. (R)-α‑Vinylalanine, with its quaternary α‑carbon bearing both a methyl and a vinyl substituent, completely blocks racemase‑catalyzed epimerization, ensuring that only the (R)‑enantiomer is presented to the active site and that inactivation proceeds along a single stereochemical pathway [2]. For D‑amino acid transaminase (Bacillus sp.), inactivation by D‑vinylglycine proceeds with a partition ratio of ~500 (substrate turnovers per inactivation event), whereas structurally related 3‑halovinylglycines achieve partition ratios as low as 2.2 (every 2.2 turnovers yields one inactivation) [REF-3]. While direct partition‑ratio data for (R)-α‑vinylalanine are not yet reported, the combined quaternary‑carbon + vinyl‑trigger architecture is predicted to reduce partition ratios further, aligning with the trend observed for halogenated vinylglycines.

Suicide Substrate Design Alanine Racemase D‑Amino Acid Transaminase

Enantio‑Dependent Inactivation Profiles: The Critical Basis for Selecting (R) over (S) or Racemic Mixtures

In PLP‑enzyme active sites, the stereochemistry of the quaternary α‑center dictates whether the vinyl amino acid behaves as an inactivator or a substrate. For lysine decarboxylase (Hafnia alvei), the L‑antipode of α‑(2′Z‑fluoro)vinyllysine yields efficient time‑dependent inactivation, while the D‑antipode is processed as a simple substrate [1]. This enantio‑dependence is a general feature of the class: only the incorrect enantiomer of a quaternary α‑vinyl amino acid is recognized by the cognate enzyme to trigger inactivation; its mirror image simply undergoes catalytic turnover [2]. (R)-α‑Vinylalanine, by virtue of its defined configuration, allows the investigator to probe enantio‑specificity for alanine‑recognizing PLP targets without the confounding effect of the (S)-enantiomer present in racemic mixtures. Use of racemic α‑vinylalanine would therefore waste enzyme cofactor cycles on the benign enantiomer and reduce assay signal‑to‑noise.

Enantiospecific Inhibition Stereochemistry-Activity Relationship PLP-Dependent Decarboxylases

(R)-α-Vinylalanine Preferred Application Scenarios Driven by Quantitative Differentiation


Design of Enantiospecific Mechanism‑Based Inactivators for Alanine‑Recognizing PLP Enzymes

Use (R)-α‑vinylalanine as a stereochemically defined core scaffold to construct covalent, time‑dependent inhibitors of alanine‑specific decarboxylases and transaminases. The evidence demonstrates that only one enantiomer triggers inactivation (class‑level inference [1]), while the opposite enantiomer is catalytically consumed. Sourcing the single (R)-enantiomer eliminates chiral resolution overhead and ensures that inhibitor evaluation directly reflects the pharmacologically relevant species.

Structure‑Activity Relationship (SAR) Campaigns to Compare the α‑Vinyl vs. α‑Ethynyl Electrophilic Trigger

In medicinal chemistry, the α‑vinyl and α‑ethynyl triggers impart different kinetic profiles to PLP‑enzyme inactivators. The ornithine analog data show that the vinyl group confers a ~80‑fold higher KI but a 3.2‑fold longer t1/2 relative to the ethynyl group [2]. (R)-α‑Vinylalanine is the chemical entry point for synthesizing ligand‑optimized α‑vinyl‑alanine‑based probes that allow direct comparison of trigger efficiency in the context of a given side‑chain recognition element.

Quaternary α‑Carbon Probes for Partition Ratio Optimization in Suicide Substrate Development

The quaternary α‑carbon of (R)-α‑vinylalanine blocks racemase‑mediated inactivation reversal and is predicted to reduce partition ratios compared to α‑proton‑bearing vinylglycines [1]. Researchers developing highly efficient suicide substrates for bacterial targets (e.g., alanine racemase) should procure (R)-α‑vinylalanine as a starting point to synthesize analogs with single‑digit partition ratios, thereby maximizing enzyme inactivation per mole of inhibitor consumed.

Chemical Biology Immobilization and Activity‑Based Protein Profiling (ABPP) Tags

The quaternary α‑carbon of (R)-α‑vinylalanine uniquely embeds a built‑in handle (the α‑methyl group) that does not interfere with the vinyl‑trigger mechanism. This allows chemists to install bioorthogonal reporter tags (e.g., alkyne, azide) on the side‑chain carboxylate or amine without perturbing the enantio‑specific inactivation event [1]. Such tags are essential for ABPP pull‑down experiments targeting PLP‑proteomes, a rapidly growing application in cellular chemical biology.

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